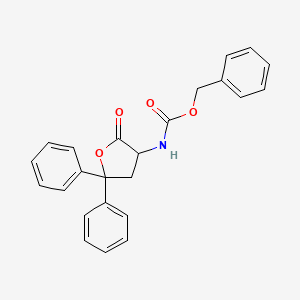![molecular formula C8H10N4S B12917423 6-[2-(Methylsulfanyl)ethyl]-7H-purine CAS No. 920503-82-8](/img/structure/B12917423.png)
6-[2-(Methylsulfanyl)ethyl]-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Methylsulfanyl)ethyl]-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a purine ring system substituted with a 2-(methylsulfanyl)ethyl group at the 6-position. The presence of the methylsulfanyl group imparts unique chemical properties to the molecule, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Methylsulfanyl)ethyl]-7H-purine typically involves the introduction of the 2-(methylsulfanyl)ethyl group onto the purine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the 2-(methylsulfanyl)ethyl group. This can be achieved using reagents such as 2-(methylsulfanyl)ethylamine under basic conditions.
Another approach involves the use of Grignard reagents, where the 2-(methylsulfanyl)ethyl group is introduced via a Grignard reaction with a suitable purine derivative. This method requires the use of anhydrous conditions and a suitable solvent, such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the reaction. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(Methylsulfanyl)ethyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: Reduction of the purine ring or the methylsulfanyl group can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the 2-(methylsulfanyl)ethyl group or other substituents on the purine ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the purine ring or the methylsulfanyl group.
Substitution: Various substituted purine derivatives depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-[2-(Methylsulfanyl)ethyl]-7H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and the role of purine derivatives in biological systems.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 6-[2-(Methylsulfanyl)ethyl]-7H-purine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s binding affinity and specificity for its molecular targets. The purine ring system can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
6-[2-(Methylsulfanyl)ethyl]-7H-purine can be compared with other purine derivatives, such as:
6-(Methylthio)purine: Similar structure but lacks the ethyl group, which may affect its chemical reactivity and biological activity.
6-(Ethylthio)purine: Similar structure but with an ethylthio group instead of a methylsulfanyl group, which may influence its properties.
6-(Methylsulfanyl)purine: Lacks the ethyl group, which may result in different chemical and biological behavior.
The presence of the 2-(methylsulfanyl)ethyl group in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
920503-82-8 |
|---|---|
Molekularformel |
C8H10N4S |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
6-(2-methylsulfanylethyl)-7H-purine |
InChI |
InChI=1S/C8H10N4S/c1-13-3-2-6-7-8(11-4-9-6)12-5-10-7/h4-5H,2-3H2,1H3,(H,9,10,11,12) |
InChI-Schlüssel |
XYSWGMAFEZNBCV-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC1=C2C(=NC=N1)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



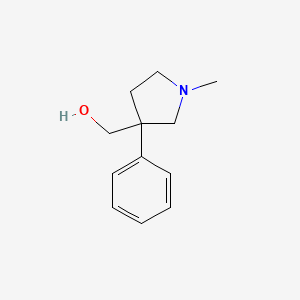
![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)

![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
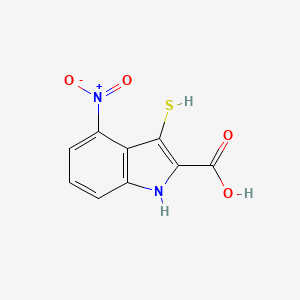
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)
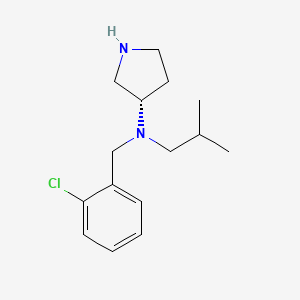


![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)
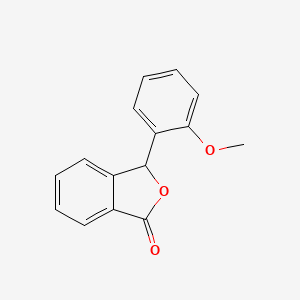
![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
